molecular formula C11H10ClNO2 B3241688 4-Chloro-6,8-dimethoxyquinoline CAS No. 148018-31-9

4-Chloro-6,8-dimethoxyquinoline

Cat. No.: B3241688
CAS No.: 148018-31-9
M. Wt: 223.65 g/mol
InChI Key: ILKMTLUKSJFQPX-UHFFFAOYSA-N
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Description

4-Chloro-6,8-dimethoxyquinoline is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a chlorine atom at the 4th position and methoxy groups at the 6th and 8th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-dimethoxyquinoline typically involves multiple steps. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction and cyclization to produce 4-hydroxy-6,8-dimethoxyquinoline, which is then chlorinated to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,8-dimethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines and thiols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinolines.

    Oxidation Products: Quinoline derivatives with altered oxidation states.

    Reduction Products: Reduced forms of the quinoline ring.

Scientific Research Applications

4-Chloro-6,8-dimethoxyquinoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for pharmaceutical compounds, particularly in the development of antineoplastic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethoxyquinoline involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinoline
  • 4-Chloro-6-methoxyquinoline
  • 4-Chloro-6,7-dimethylquinoline
  • 2-Chloro-6-methoxyquinoline

Comparison: 4-Chloro-6,8-dimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

4-chloro-6,8-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKMTLUKSJFQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297659
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148018-31-9
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148018-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-6,8-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.5 g (31.6 mmol) of 6,8-dimethoxyquinolin-4-ol, 29 mL (316 mmol) of phosphorous oxychloride and 2.6 mL of N,N-dimethylformamide was stirred at room temperature for seven hours. The reaction solution was poured into a stirred mixture of ice and water. The aqueous mixture was washed three times with 300 mL portions of ethyl acetate, and then adjusted to pH 6 by the addition of solid sodium carbonate. 4-Chloro-6,8-dimethoxyquinoline was thus obtained as a colorless solid: yield 5.73 g (81%). The product was recrystallized from hot water for analysis: m.p. 115°-116° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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